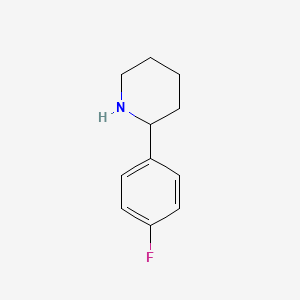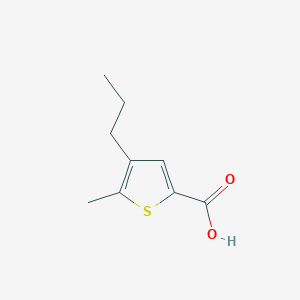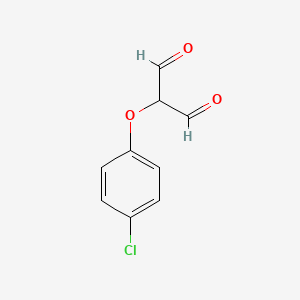
4-(2-吗啉基乙氧基)苯甲醛
概述
描述
4-(2-Morpholinoethoxy)benzaldehyde, with the CAS number 82625-45-4, is a research chemical . It has a molecular formula of C13H17NO3 and a molecular weight of 235.28 .
Molecular Structure Analysis
The molecular structure of 4-(2-Morpholinoethoxy)benzaldehyde consists of a benzaldehyde group attached to a morpholinoethoxy group . The InChI key is FGLXMUOMJOHGKH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-(2-Morpholinoethoxy)benzaldehyde has a density of 1.141 g/cm3 . The boiling point is reported to be 394.8°C at 760 mmHg .科学研究应用
合成与催化
四氢异喹啉的合成:4-(2-吗啉基乙氧基)苯甲醛衍生物用于合成四氢异喹啉,这些化合物在药物化学中有各种应用。例如,Moshkin和Sosnovskikh(2013)描述了N-苄基-β-羟基苯乙胺的合成,这是制备4-芳基-1,2,3,4-四氢异喹啉的关键中间体(Moshkin & Sosnovskikh, 2013)。
C–C和C–N偶联反应中的催化应用:Dutta和Bhattacharya(2013)研究了苯甲醛硫脲肼与钯的相互作用,指出它们在催化C–C和C–N偶联反应中的效率。这项工作突显了4-(2-吗啉基乙氧基)苯甲醛衍生物在促进重要化学转化中的潜力(Dutta & Bhattacharya, 2013)。
有机合成
杂环化合物的合成:在有机合成领域,这种化合物被用于制备各种杂环结构。例如,Jarrahpour等人(2015)通过将2-羟基-3-(吗啉甲基)苯甲醛与芳香胺反应合成了一系列吗啉的席夫碱,展示了它们潜在的抗疟疾和抗增殖活性(Jarrahpour et al., 2015)。
亚胺盐催化剂的形成:Page等人(2006)报道了从4-取代的5-氨基-1,3-二氧杂环丁烷和2-(2-溴乙基)苯甲醛生成手性二氢异喹啉盐,这些盐作为烯烃环氧化的有效不对称催化剂(Page et al., 2006)。
化学性质与分析
物理化学性质研究:Pernak等人(2011)合成了一系列4-苄基-4-甲基吗啉盐,并研究了它们的物理化学性质、细胞毒性和生物降解性。这项研究有助于理解吗啉衍生物的更广泛化学应用(Pernak et al., 2011)。
- oudhary等人(2009)对吗啉氯铬酸酯氧化取代苯甲醛的反应性进行了相关性分析,为这些化合物的应用于各种有机反应中的反应模式提供了见解,这对它们的应用至关重要(Choudhary et al., 2009)。
生物活性
- 抗锥虫和抗增殖活性:Agnimonhan等人(2012)从苯甲醛和4-(二甲氨基)苯甲醛合成硫代酰胺,以评估它们在体外锥虫活性和毒性方面的活性。这样的研究展示了4-(2-吗啉基乙氧基)苯甲醛衍生物在药理学背景下的潜在生物活性(Agnimonhan et al., 2012)。
作用机制
Target of Action
It is known that similar compounds, such as phenoxyethyl piperidine and morpholine derivatives, have various pharmacological activities .
Mode of Action
It is known that similar compounds exhibit high anticholinergic and h3 inverse agonistic activities .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, leading to a range of pharmacological effects .
Pharmacokinetics
It is known that similar compounds have been used in the development of novel medications for various illnesses .
Result of Action
It is known that similar compounds have a range of pharmacological activities, from antitussive to anticancer properties .
Action Environment
It is known that similar compounds are likely to be mobile in the environment due to their water solubility .
安全和危害
生化分析
Biochemical Properties
4-(2-Morpholinoethoxy)benzaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of bioactive compounds. It interacts with several enzymes and proteins, facilitating various biochemical processes. For instance, it serves as a key aldehyde precursor in the synthesis of drugs that exhibit anticholinergic and H3 inverse agonistic activities . The compound’s interaction with enzymes such as superoxide dismutases and glutathione reductase highlights its potential in disrupting cellular antioxidation systems .
Cellular Effects
The effects of 4-(2-Morpholinoethoxy)benzaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can disrupt cellular antioxidation, leading to oxidative stress in fungal cells . This disruption can be leveraged to enhance the efficacy of conventional antifungal agents, making it a potent chemosensitizer.
Molecular Mechanism
At the molecular level, 4-(2-Morpholinoethoxy)benzaldehyde exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its interaction with superoxide dismutases and glutathione reductase results in the destabilization of cellular redox homeostasis . This mechanism is crucial for its antifungal activity, as it enhances the sensitivity of fungal pathogens to antifungal agents.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Morpholinoethoxy)benzaldehyde change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained oxidative stress in cells, affecting their overall function.
Dosage Effects in Animal Models
The effects of 4-(2-Morpholinoethoxy)benzaldehyde vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and can effectively modulate biochemical pathways. At higher doses, it may cause adverse effects, including severe oxidative stress and cellular damage . Understanding the dosage threshold is crucial for its safe and effective application in research and therapeutic settings.
Metabolic Pathways
4-(2-Morpholinoethoxy)benzaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. Its role in the synthesis of bioactive compounds underscores its importance in medicinal chemistry . The compound’s interaction with metabolic enzymes can influence metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-(2-Morpholinoethoxy)benzaldehyde is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in various cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 4-(2-Morpholinoethoxy)benzaldehyde is a key factor in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This precise localization allows it to exert its biochemical effects efficiently, making it a valuable tool in cellular and molecular research.
属性
IUPAC Name |
4-(2-morpholin-4-ylethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-11-12-1-3-13(4-2-12)17-10-7-14-5-8-16-9-6-14/h1-4,11H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLXMUOMJOHGKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395485 | |
| Record name | 4-(2-morpholinoethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82625-45-4 | |
| Record name | 4-(2-morpholinoethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Morpholinoethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

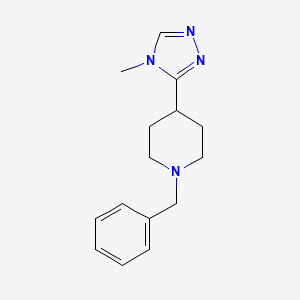
![5-{2-[5-(3-Chlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1364517.png)
![2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1364519.png)
![N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-1-methylpiperidin-4-amine](/img/structure/B1364521.png)

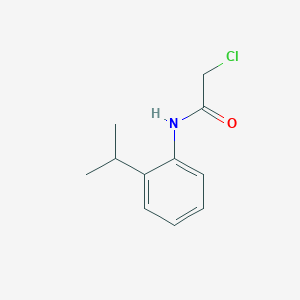
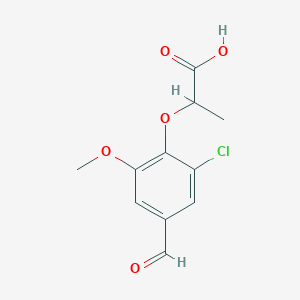


![2-[[[2-(4-methoxyphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364550.png)
